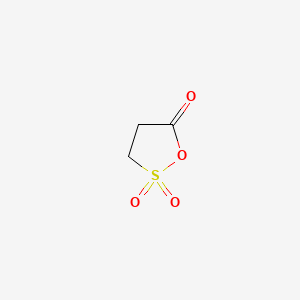

1,2-Oxathiolan-5-one, 2,2-dioxide

Description

Historical Evolution of Sultone Chemistry

The story of sultones, the class of cyclic sulfonic acid esters to which 1,2-Oxathiolan-5-one, 2,2-dioxide belongs, began in the late 19th century. The term "sultone" was first coined by the chemist Erdmann in 1888. hud.ac.uk These compounds are analogous to lactones, which are cyclic esters of carboxylic acids.

Early research into sultones primarily focused on their synthesis and basic reactivity. Traditional methods for their preparation included the cyclization of halosulfonic acids and the sulfonation of olefins. Over the decades, the synthetic toolbox for accessing sultones has expanded dramatically, with modern methods including intramolecular Diels-Alder reactions, ring-closing metathesis, and various transition metal-catalyzed cyclizations. hud.ac.ukbldpharm.com This evolution in synthetic methodology has made a wide array of sultone derivatives, including chiral sultones, more accessible for research and application. hud.ac.uk

Broader Significance of Sulfur-Containing Heterocycles in Contemporary Organic Chemistry

Heterocyclic compounds, cyclic molecules containing atoms of at least two different elements in their rings, are fundamental to organic chemistry and biochemistry. A significant portion of known organic compounds are heterocyclic, and they are integral to the structure of many natural products, pharmaceuticals, and materials. wikipedia.org

Sulfur-containing heterocycles represent a particularly important and diverse family within this group. google.com The presence of the sulfur atom, with its various possible oxidation states and its ability to participate in a range of chemical transformations, imparts unique electronic and structural properties to these molecules. wikipedia.orgorganic-chemistry.org This has led to their widespread use in various scientific and industrial fields.

In medicinal chemistry, sulfur-containing heterocycles are found in a substantial number of approved drugs, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. google.comechemi.com The unique stereoelectronic properties of the sulfur atom can influence a molecule's conformation and its interactions with biological targets. In materials science, these heterocycles are investigated for their potential in creating novel organic conductors and other functional materials. wikipedia.orgorganic-chemistry.org

Overview of 1,2-Oxathiolan-5-one, 2,2-dioxide as a Key Heterocyclic Scaffold in Academic Inquiry

1,2-Oxathiolan-5-one, 2,2-dioxide, also known by its synonyms Sulfopropionic anhydride (B1165640) or 3-Sulfopropionic acid cyclic anhydride, is a five-membered γ-sultone. nih.gov While extensive research has been conducted on the broader class of sultones, academic inquiry specifically focused on 1,2-Oxathiolan-5-one, 2,2-dioxide as a central building block is more niche. However, its structure suggests significant potential as a reactive intermediate in organic synthesis.

As a cyclic anhydride of a sulfonic acid, it possesses two key reactive sites. The anhydride linkage is susceptible to nucleophilic attack, allowing for ring-opening reactions that can introduce a sulfopropionyl group into other molecules. This reactivity is analogous to that of other well-known anhydrides like phthalic anhydride, which is widely used in the synthesis of dyes and polymers. hud.ac.ukwikipedia.org

The sultone ring itself is a strained system and can undergo various transformations. For instance, related oxathiolane systems are known to be valuable precursors in the synthesis of more complex molecules. While specific, detailed research focusing solely on the synthetic applications of 1,2-Oxathiolan-5-one, 2,2-dioxide is not extensively documented in readily available literature, its classification as a sultone and an anhydride points to its potential as a versatile reagent for academic and industrial research, particularly in the synthesis of novel sulfur-containing compounds. Its role as a building block for creating more complex heterocyclic systems remains an area with potential for further exploration. hud.ac.ukresearchgate.net

Below are the key identifiers and properties of this compound:

| Property | Value |

| IUPAC Name | 2,2-dioxooxathiolan-5-one |

| Synonyms | Sulfopropionic anhydride, 3-Sulfopropionic acid cyclic anhydride |

| CAS Number | 5961-88-6 |

| Molecular Formula | C₃H₄O₄S |

| Molecular Weight | 136.13 g/mol |

| Melting Point | 76-77 °C |

Structure

3D Structure

Properties

IUPAC Name |

2,2-dioxooxathiolan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O4S/c4-3-1-2-8(5,6)7-3/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVLHNHNPUBWSEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064068 | |

| Record name | 1,2-Oxathiolan-5-one, 2,2-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5961-88-6 | |

| Record name | 1,2-Oxathiolan-5-one, 2,2-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5961-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Oxathiolan-5-one, 2,2-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005961886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfopropanoic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Oxathiolan-5-one, 2,2-dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Oxathiolan-5-one, 2,2-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2lambda6-oxathiolane-2,2,5-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nomenclature, Classification, and Structural Context of 1,2 Oxathiolan 5 One, 2,2 Dioxide

Definition and Hierarchical Classification within Cyclic Sulfonates

1,2-Oxathiolan-5-one, 2,2-dioxide is a cyclic sulfonic ester. wikipedia.org Sultones are a class of organosulfur compounds that are the intramolecular cyclic esters of hydroxy sulfonic acids. wikipedia.orgacs.org The nomenclature "1,2-oxathiolan-5-one, 2,2-dioxide" precisely describes its structure: a five-membered ring containing a sulfur atom and an oxygen atom at positions 1 and 2, respectively (1,2-oxathiolan). The -5-one suffix indicates a carbonyl group at the fifth position, and 2,2-dioxide signifies that the sulfur atom is in its highest oxidation state, bonded to two oxygen atoms. epa.govnih.gov This compound is also known by the synonym sulfopropionic anhydride (B1165640). nih.gov

Within the hierarchy of cyclic sulfonates, 1,2-Oxathiolan-5-one, 2,2-dioxide is classified as a γ-sultone . acs.org The Greek letter designation (α, β, γ, δ, etc.) in this context refers to the size of the heterocyclic ring. Gamma-sultones feature a five-membered ring structure. acs.orgcir-safety.org This classification distinguishes them from other sultones with different ring sizes, such as β-sultones (four-membered rings) and δ-sultones (six-membered rings). acs.org

| Classification Level | Description |

| Broad Class | Organosulfur Compound |

| Family | Cyclic Sulfonate (Sultone) wikipedia.org |

| Sub-Family | γ-Sultone acs.orgcir-safety.org |

| Specific Compound | 1,2-Oxathiolan-5-one, 2,2-dioxide epa.govnih.gov |

Analogous Relationships with Lactones and Other Sultone Classes

The structure and chemical nature of 1,2-Oxathiolan-5-one, 2,2-dioxide invite comparisons with other heterocyclic compounds, particularly lactones and other classes of sultones.

Comparison with Delta-Sultones (e.g., 1,2-Oxathiane 2,2-dioxides)

The primary distinction between γ-sultones, such as 1,2-Oxathiolan-5-one, 2,2-dioxide, and δ-sultones lies in the ring size. Delta-sultones possess a six-membered ring. nih.gov A representative example of a δ-sultone is 1,2-oxathiane 2,2-dioxide. This structural difference influences their chemical reactivity and stability. nih.gov For instance, δ-sultones can be synthesized through methods like C-H insertion from alkyl diazosulfonates. nih.gov Research has also demonstrated the oxidative conversion of δ-sultones into γ-lactones, highlighting a pathway to transform these six-membered rings into five-membered lactone structures. nih.govnih.gov

| Feature | γ-Sultone (e.g., 1,2-Oxathiolan-5-one, 2,2-dioxide) | δ-Sultone (e.g., 1,2-Oxathiane 2,2-dioxide) |

| Ring Size | 5-membered heterocyclic ring | 6-membered heterocyclic ring |

| General Structure | Contains a -SO₂-O- group within a five-membered ring | Contains a -SO₂-O- group within a six-membered ring |

| Example | 1,2-Oxathiolan-5-one, 2,2-dioxide epa.govnih.gov | 1,2-Oxathiane 2,2-dioxide |

Distinction from Sultines (Cyclic Sulfinates) and Oxidative Conversion Pathways

Sultones are distinct from sultines , which are cyclic esters of sulfinic acids. The key difference lies in the oxidation state of the sulfur atom. In sultones, the sulfur is hexavalent (SO₂ group), whereas in sultines, it is tetravalent (SO group). This difference in oxidation state significantly impacts their chemical properties and reactivity.

Sultines can be converted into sultones through oxidation. This transformation involves the oxidation of the sulfinate group to a sulfonate group, a reaction that highlights the chemical relationship between these two classes of cyclic sulfur compounds.

Key Related Structural Motifs

The core structure of 1,2-Oxathiolan-5-one, 2,2-dioxide is found within more complex molecular architectures, leading to key related structural motifs with specific properties and applications.

β-Amino-γ-Sultones (4-Amino-5H-1,2-Oxathiole-2,2-Dioxide System)

A significant related structural motif is the β-amino-γ-sultone . These compounds incorporate an amino group at the beta position relative to the sulfonate group within the γ-sultone ring. An example of this is the 4-Amino-5H-1,2-oxathiole-2,2-dioxide system. nih.gov The introduction of the amino group can impart unique biological activities to these molecules. For instance, research has explored the synthesis of such compounds and their potential cytostatic and antiviral activities. acs.org The development of stereoselective synthesis routes for β-amino acids is a challenging but important area of research due to their presence in many pharmaceutically active compounds. chiroblock.com

1,2λ⁶-Oxathiolane-2,2,4-triones

Another related structural motif is 1,2λ⁶-Oxathiolane-2,2,4-triones . These compounds feature the 1,2-oxathiolane-2,2-dioxide core but with an additional carbonyl group at the 4-position, resulting in a trione (B1666649) system. The IUPAC name for 1,2-Oxathiolan-5-one, 2,2-dioxide is sometimes presented as 1,2lambda6-Oxathiolane-2,2,5-trione, which appears to be an error in some databases, as the primary structure contains only one carbonyl group at the 5-position. epa.gov The trione derivatives represent a distinct class with different chemical properties.

Spirocyclic Oxathiolan-4-one 2,2-Dioxides

A notable structural variation within this class of compounds is the Spirocyclic Oxathiolan-4-one 2,2-dioxide. These molecules are distinguished by two key features: the carbonyl group is at the 4-position instead of the 5-position, and the oxathiolane ring is part of a spirocyclic system. Spirocycles are bicyclic compounds where the two rings are connected at a single, shared carbon atom.

The use of spirocyclic scaffolds has become increasingly prominent in drug discovery. researchgate.netnih.gov Their inherent three-dimensionality offers a significant advantage over flat aromatic structures, potentially improving pharmacological and physicochemical properties. nih.govrsc.org The rigid, yet complex, three-dimensional shape of spirocycles can lead to higher receptor affinity and selectivity. nih.gov Research into the reactivity of these compounds, such as studies on 5,5-dimethyl-1,2-oxathiolan-4-one 2,2-dioxide and its spirocyclopropyl counterpart, is crucial for understanding how these scaffolds can be incorporated into new molecular designs. researchgate.net The synthesis of such complex structures is an active area of research, with half of the two dozen clinically approved medicines containing a spirocycle having been approved in the 21st century. nih.gov

Bioisosteric Relationships with Related Pharmacophores

In medicinal chemistry, bioisosteric replacement is a key strategy used to modify a lead compound to enhance its activity, selectivity, and pharmacokinetic properties. researchgate.netdrughunter.com Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological effects. drughunter.com The 1,2-oxathiolan-5-one, 2,2-dioxide scaffold, as a cyclic acylsulfonamide analogue, is considered a bioisostere for one of the most common pharmacophores: the carboxylic acid group. drughunter.comnih.gov

The carboxylic acid functional group is a crucial component of many active pharmaceutical ingredients, but its presence can lead to drawbacks such as metabolic instability, poor membrane permeability, and potential toxicity. researchgate.netdrughunter.comnih.gov Replacing the carboxylic acid with a suitable bioisostere can mitigate these issues while preserving the essential interactions with the biological target. researchgate.netnih.gov

Acylsulfonamides and related sulfonamide derivatives are frequently used as carboxylic acid surrogates. nih.govnih.gov This is because the sulfonamide group can mimic the hydrogen-bonding capabilities of a carboxylic acid. drughunter.com However, it significantly alters the acidity (pKa) of the molecule. Carboxylic acids typically have a pKa in the range of 4-5, whereas sulfonamides are much weaker acids, with a pKa around 9-10. drughunter.com Acylsulfonamides, which are more structurally analogous to the sultone , have pKa values that fall within the same range as carboxylic acids (4–5), making them excellent mimics. nih.gov This modulation of acidity can lead to improved absorption and distribution properties. For instance, in the development of certain inhibitors, replacing a carboxylic acid with an acyl sulfonamide led to a significant increase in potency. drughunter.com

The following table summarizes the physicochemical properties of carboxylic acid and some of its common bioisosteres.

| Functional Group | Example Structure | Typical pKa Range | Geometry | Key Features |

| Carboxylic Acid | R-COOH | 4–5 | Planar | Anionic at physiological pH, acts as H-bond donor and acceptor. drughunter.com |

| Tetrazole | R-C-N4H | ~4.5–4.9 | Planar | Acidity is comparable to carboxylic acids; considered a non-classical bioisostere. drughunter.comnih.gov |

| Acylsulfonamide | R-CO-NH-SO2-R' | 4–5 | Non-planar | Acidity matches carboxylic acids; can form multiple hydrogen bonds. drughunter.comnih.gov |

| Hydroxamic Acid | R-CO-NH-OH | ~8–9 | Non-planar | Moderately acidic; strong metal-chelating properties. nih.gov |

| Sulfonamide | R-SO2-NH2 | ~9–10 | Non-planar | Weaker acid than carboxylic acid; can improve metabolic stability and lipophilicity. drughunter.com |

Synthetic Methodologies for 1,2 Oxathiolan 5 One, 2,2 Dioxide and Its Derivatives

General Strategies for the Construction of Sultone Ring Systems

The construction of the sultone ring, the core structure of 1,2-oxathiolan-5-one, 2,2-dioxide, can be achieved through several general methodologies. These methods often involve intramolecular cyclization reactions or the direct sulfonation of unsaturated precursors. acs.org

Intramolecular ring-closing reactions are a powerful and widely used approach for the synthesis of sultones. acs.org These methods typically involve the formation of a carbon-oxygen or carbon-sulfur bond within a suitable precursor molecule, leading to the cyclic sultone structure. Key strategies include ring-closing metathesis, palladium-catalyzed intramolecular coupling, and rhodium-catalyzed C-H insertion. acs.orgnih.gov

Ring-closing metathesis (RCM) has emerged as an efficient method for synthesizing unsaturated sultones of various ring sizes, including five-membered γ-sultones. researchgate.netthieme-connect.com This reaction utilizes a metal catalyst, typically a ruthenium complex like Grubbs' catalyst, to facilitate the intramolecular metathesis of a diene substrate containing a sulfonate ester. thieme-connect.comwikipedia.org The starting materials for RCM are readily prepared by the esterification of corresponding alkenols with olefinic sulfonyl chlorides. researchgate.net

The efficiency of the RCM reaction can be influenced by the choice of catalyst and reaction conditions. For instance, the second-generation Grubbs' catalyst has been shown to be highly effective for the synthesis of α,β-unsaturated γ-sultones with low catalyst loadings and short reaction times. thieme-connect.com This method has proven versatile for creating not only five-membered rings but also medium and large-sized sultone rings. researchgate.netthieme-connect.com

| Substrate | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Unsaturated Sulfonate (diene) | Grubbs' Catalyst (1st Gen) | γ-Sultone | 64 | thieme-connect.com |

| Unsaturated Sulfonate (diene) | Grubbs' Catalyst (2nd Gen) | α,β-Unsaturated γ-Sultone | Excellent | thieme-connect.com |

Palladium-catalyzed intramolecular coupling reactions provide another effective route to sultones, particularly aromatic sultones. nottingham.ac.uk These reactions often involve the C-H activation of an aryl sulfonic acid and subsequent cyclization. nottingham.ac.uk This methodology allows for the formation of fused biaryl sulfones through intramolecular oxidative arylation. acs.org The reaction conditions are typically optimized to achieve good to excellent yields of the desired sultone products. acs.org

Furthermore, palladium-catalyzed intramolecular Hiyama coupling of 3-amido-2-(arylsilyl)aryl triflates has been developed for the synthesis of silicon-containing benzo-oxathiazine dioxides, which are analogues of sultones. nih.gov Mechanistic studies have indicated that the transmetalation step in this process occurs intramolecularly. nih.gov

| Substrate | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Biaryl Sulfone | Pd(OAc)₂ / Additive | Dibenzothiophene-5,5-dioxide | Good to Excellent | acs.org |

| 3-Amido-2-(arylsilyl)aryl triflate | Palladium Catalyst | 4-Sila-4H-benzo[d] acs.orgresearchgate.netoxazine | Quantitative | nih.gov |

Rhodium-catalyzed reactions represent a significant advancement in sultone synthesis, primarily through C-H insertion and carbene cyclization cascade reactions. acs.orgnih.gov These methods often utilize diazo compounds or iodonium (B1229267) ylides to generate rhodium-carbene intermediates, which then undergo intramolecular C-H insertion to form the sultone ring. nih.govcaltech.edu This approach is particularly effective for the synthesis of δ-sultones (six-membered rings) but can be adapted for γ-sultones. nih.gov

The chemoselectivity of these reactions is a key feature, with a strong preference for insertion into specific C-H bonds, leading to high yields of the desired sultone product. acs.org The versatility of rhodium catalysts allows for a degree of optimization in these transformations. illinois.edu Rhodium-catalyzed carbene cyclization cycloaddition cascade reactions of vinylsulfonates have also been developed for the synthesis of more complex tricyclic sultones. acs.org

| Substrate | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Diazosulfonate | Rh₂(esp)₂ | δ-Sultone | 84 | acs.org |

| Diazo Sulfonate | Rhodium(II) acetate | Bicyclic Sultone (diastereomeric mixture) | Not specified | acs.org |

The direct sulfonation of alkenes using sulfur trioxide (SO₃) is a classical and industrially relevant method for producing sultones. acs.orggoogle.comnumberanalytics.com This reaction typically involves contacting an α-olefin with a stream of sulfur trioxide, often diluted with an inert gas. google.com The reaction is believed to proceed through the formation of alkene sulfonic acids and sultones. google.com

The reaction conditions, including the molar ratio of reactants and the temperature, can be controlled to influence the product distribution. google.com For instance, using less than equimolar amounts of sulfur trioxide relative to the olefin has been a strategy to improve the yield of sultones. google.com The initial product mixture can be further treated, for example, with strong sulfuric acid, to convert sultones into active sulfonic acids for detergent applications. google.com This method is particularly useful for the large-scale production of certain sultone derivatives. cosmeticsandtoiletries.com

Nucleophilic addition reactions offer a distinct strategy for the synthesis of γ-sultones. acs.org One such method involves the reaction of the lithium salt of ethyl methanesulfonate (B1217627) with α-bromomethyl ketones. acs.org This reaction proceeds through the formation of an α,β-unsaturated γ-sultone intermediate, which can then be hydrogenated to yield the corresponding saturated β-alkylpropane γ-sultone. acs.org

Another approach involves the reaction of strong skin-sensitizing alkene-1,3-sultones with various nucleophiles. acs.org While these reactions can lead to ring-opening, under certain conditions, nucleophilic addition to the double bond at the 2-position occurs, which can be a key step in the synthesis of substituted sultones. acs.org The reactivity and the final products are dependent on the nature of the nucleophile. acs.org

Intramolecular Ring-Closing Reactions

Specific Synthetic Routes to 1,2-Oxathiolan-5-one, 2,2-dioxide and Five-Membered Analogues

The synthesis of γ-sultones, cyclic esters of hydroxymethanesulfonic acid, has been an area of significant research interest due to their presence in biologically active molecules and their utility as synthetic intermediates. This article focuses on specific methodologies for constructing the 1,2-oxathiolan-5-one, 2,2-dioxide scaffold and its analogues.

Carbanion-Mediated Sulfonate Intramolecular Cyclization (CSIC) Reactions

A prominent and versatile method for the synthesis of γ-sultones and related sultams is the Carbanion-mediated Sulfonate (or Sulfonamide) Intramolecular Cyclization (CSIC) reaction. researchgate.net This strategy involves the generation of a carbanion at a position alpha to an activating group, which then undergoes an intramolecular nucleophilic attack on a sulfonate ester, leading to ring closure. researchgate.netrsc.org This approach has been classified as a distinct type of transformation, differing from simple aldol-type reactions. researchgate.net

A key application of the CSIC methodology is the cyclization of α-mesyloxynitriles, which are typically derived from cyanohydrins. acs.orgacs.org The reaction sequence commences with the conversion of a ketone or aldehyde to a cyanohydrin, followed by mesylation of the hydroxyl group to yield the α-mesyloxynitrile precursor. acs.org

Upon treatment with a suitable base, a carbanion is formed at the carbon atom bearing the nitrile group. This nucleophilic center then displaces the mesylate group via an intramolecular SN2 reaction, forming the five-membered sultone ring. acs.orgnih.gov This process efficiently yields 4-amino-5H-1,2-oxathiole 2,2-dioxides or their corresponding imino tautomers, which can be subsequently hydrolyzed to afford β-keto-γ-sultones. acs.orgacs.org A variety of bases have been successfully employed to facilitate this cyclization, including potassium carbonate, cesium carbonate, and lithium diisopropylamide (LDA). nih.gov

| Starting Material Class | Key Reagents | Intermediate | Product Class | Ref. |

| Ketones / Aldehydes | 1. NaCN or KCN2. Mesyl Chloride (MsCl) | α-Mesyloxynitrile | 4-Imino-γ-sultone | acs.org |

| α-Mesyloxynitrile | Base (e.g., Cs₂CO₃, LDA) | α-Cyano Carbanion | 4-Imino-γ-sultone | nih.gov |

| 4-Imino-γ-sultone | Acidic Hydrolysis | - | β-Keto-γ-sultone | acs.org |

The CSIC reaction of α-mesyloxynitriles is particularly well-suited for the synthesis of γ-sultones with two substituents at the C5 position. The substitution pattern of the final product is directly determined by the structure of the initial ketone used to prepare the cyanohydrin. acs.org

A clear illustration of this is the synthesis of adamantane (B196018) spiro sultones. acs.org The process begins with 2-adamantanone, which is converted to its corresponding cyanohydrin. Mesylation of the cyanohydrin provides the α-mesyloxynitrile precursor. Intramolecular cyclization, induced by a base, results in the formation of a spirocyclic γ-sultone where the C5 carbon of the sultone ring is the spiro-center connected to the adamantyl cage. acs.org Subsequent hydrolysis of the resulting iminosultone furnishes the spiroadamantane β-keto-γ-sultone in good yield. acs.org

| Precursor | Reagents | Product | Yield | Ref. |

| 2-Adamantanone | 1. NaCN2. MsCl | Adamantane-spiro-α-mesyloxynitrile | - | acs.org |

| Adamantane-spiro-α-mesyloxynitrile | Base, then Hydrolysis | Adamantane-spiro-β-keto-γ-sultone | Good | acs.org |

Photoinduced and Photoredox-Catalyzed Cyclization Strategies

In recent years, photochemistry has emerged as a powerful tool for the synthesis of complex molecules under mild conditions. Photoinduced and photoredox-catalyzed reactions provide novel pathways for radical generation and subsequent cyclization to form sultone frameworks. researchgate.netjku.at These methods often offer advantages in terms of functional group tolerance and access to otherwise difficult-to-make structures.

Radical homolytic substitution (SHi) at sulfur represents an effective strategy for the synthesis of cyclic sulfinates (sultines), which are direct precursors to sultones via oxidation. nih.gov In a typical thermo-induced process, which serves as a model for photoinduced pathways, a radical initiator like benzoyl peroxide (BPO) can trigger the cyclization of alkenyl-tethered sulfinate esters. nih.gov This metal-free method involves the generation of a carbon-centered radical from the alkene, which then attacks the sulfur atom of the sulfinate ester in a homolytic substitution, displacing an oxygen-centered radical and forming the sultine ring. nih.gov The resulting sultines can be readily oxidized in a one-pot procedure to the corresponding sultones. nih.gov

| Substrate Type | Conditions | Key Step | Product | Ref. |

| Alkenyl tethered sulfinate esters | Benzoyl Peroxide (BPO), Heat | Intramolecular Radical Homolytic Substitution (SHi) | Sultine | nih.gov |

| Sultine | Oxidation | - | Sultone | nih.gov |

Radical polar crossover cyclization is a sophisticated strategy that combines the reactivity of both radical and ionic intermediates in a single cascade. researchgate.netnorthampton.ac.uk This approach has been successfully applied to the synthesis of highly functionalized polycyclic γ-sultines. northampton.ac.uk The reaction is typically initiated by a visible-light-mediated photocatalyst.

The process can be described as a stepwise sequence:

Radical Addition: A photochemically generated radical adds to an alkene. northampton.ac.uk

SO₂ Insertion: The resulting radical intermediate is trapped by sulfur dioxide. researchgate.netnorthampton.ac.uk

Polar Crossover: A single-electron reduction of the sulfonyl radical intermediate generates an anion. researchgate.net

Anionic Cyclization: The anion undergoes an intramolecular 5-exo-tet anionic substitution to close the ring and form the sultine product. northampton.ac.uk

This methodology has been used to convert benzo-fused homoallylic tosylates into complex fluoromethylated polycyclic γ-sultines in good yields (49–95%). northampton.ac.uk These sultines can be further functionalized to the corresponding γ-sultones. northampton.ac.uk

| Substrate Class | Key Reagents | Mechanism | Product Class | Ref. |

| Benzo-fused homoallylic tosylates | Visible light, Photocatalyst, Sodium fluoroalkanesulfinates (as RF and SO₂ source) | Radical Addition → SO₂ Insertion → Anionic Cyclization | Fluoromethylated polycyclic γ-sultines | northampton.ac.uk |

Photoredox-Catalyzed Multifluoromethyl Radical Addition/SO₂ Incorporation/Polar Cyclization Cascade for γ-Sultines

The synthesis of γ-sultines has historically been challenging due to their limited accessibility. nih.gov A significant advancement is the development of a photoredox-catalyzed cascade reaction that allows for the synthesis of multifluoromethylated γ-sultines. nih.gov This method utilizes easily oxidizable multifluoroalkanesulfinates as bifunctional reagents. nih.gov

The reaction mechanism proceeds through several key steps. Initially, a single electron transfer induces the formation of a multifluoromethyl radical. This radical then adds to an alkene, which is followed by the incorporation of sulfur dioxide (SO₂). The sequence concludes with a single-electron reduction that triggers a polar 5-exo-tet cyclization to form the final γ-sultine product. nih.gov This protocol demonstrates excellent functional-group tolerance and provides the desired products in moderate to excellent yields. nih.gov The significance of this method lies in its ability to access sultine chemistry, which has been largely unexplored despite its importance in medicinal, materials, and synthetic science. nih.gov

Table 1: Key Features of Photoredox-Catalyzed γ-Sultine Synthesis

| Feature | Description | Reference |

|---|---|---|

| Catalysis | Photoredox catalysis | nih.gov |

| Key Reagents | Multifluoroalkanesulfinates (as bifunctional reagents), Alkene | nih.gov |

| Core Process | Radical Addition / SO₂ Incorporation / Polar Cyclization Cascade | nih.gov |

| Key Steps | 1. Single electron transfer to generate multifluoromethyl radical. 2. Radical addition to alkene. 3. SO₂ incorporation. 4. Single-electron reduction and polar 5-exo-tet cyclization. | nih.gov |

| Products | Multifluoromethylated γ-sultines | nih.gov |

| Advantages | Excellent functional-group tolerance, moderate to excellent yields, access to previously inaccessible sultines. | nih.gov |

Energy Transfer Mediated Construction of Polycyclic γ-Sultines

An alternative photochemical strategy involves a visible-light-initiated, energy-transfer-enabled radical cyclization for the divergent synthesis of polycyclic γ-sultine derivatives. exlibrisgroup.comnih.gov This approach provides an efficient route to benzofused γ-sultine frameworks, which are analogs of important structures like γ-lactones and γ-sultones. exlibrisgroup.comnih.gov The reaction is praised for its mild conditions, good functional group compatibility, and excellent diastereoselectivity. exlibrisgroup.com

Mechanistic studies suggest the transformation proceeds through an energy-transfer enabled intramolecular radical process, involving either a homolytic substitution or a hydrogen atom transfer. exlibrisgroup.comnih.gov The robustness of this method has been demonstrated through gram-scale reactions. exlibrisgroup.comnih.gov Furthermore, the sultines produced can serve as valuable intermediates for the synthesis of polycyclic sultones, highlighting the practical application of this methodology. exlibrisgroup.comacs.org This energy-transfer-powered approach uses an inexpensive organic photocatalyst and is noted for being practical and atom-economical for assembling otherwise difficult-to-access sultines. acs.org

Table 2: Characteristics of Energy Transfer Mediated γ-Sultine Synthesis

| Feature | Description | Reference |

|---|---|---|

| Initiation | Visible-light-initiated energy transfer | exlibrisgroup.comnih.gov |

| Process | Radical cyclization | exlibrisgroup.comnih.gov |

| Products | Polycyclic γ-sultine derivatives (especially benzofused) | exlibrisgroup.comnih.gov |

| Mechanism | Intramolecular radical homolytic substitution or hydrogen atom transfer via energy transfer | exlibrisgroup.comnih.gov |

| Advantages | Mild reaction conditions, good functional group compatibility, excellent diastereoselectivity, scalability. | exlibrisgroup.com |

| Applications | Access to analogues of γ-lactones and γ-sultones; intermediates for polycyclic sultones. | exlibrisgroup.comnih.govacs.org |

Thermal Cascade Reactions from Chlorosulfate (B8482658) Precursors

A direct route to sultones, the sulfur analogs of lactones, has been established using alkyne-containing chlorosulfate derivatives. researchgate.netnih.gov This method involves a complex cascade reaction that occurs under mild thermal conditions without the need for any additional reagents, catalysts, or additives. researchgate.netnih.gov The process is characterized by its operational simplicity, despite the intricate skeletal rearrangement involved. researchgate.net

The reaction cascade is believed to involve an unusual thermal elimination of the chlorosulfate group, a ring-expansion, and a subsequent cationic cyclization to form the final sultone product. researchgate.net Computational studies support a mechanism involving a series of counterintuitive steps, offering new perspectives on classical organic reactions. nih.gov This thermal process represents a novel mode of reactivity for chlorosulfates, which have traditionally been used for nucleophilic substitution at the chlorine atom. nih.gov The reaction leads to the formation and subsequent capture of alkoxysulfonyl radicals, species that have been known for a long time but not extensively used for synthetic purposes. researchgate.net

Table 3: Synthesis of Sultones from Chlorosulfate Precursors

| Feature | Description | Reference |

|---|---|---|

| Precursors | Alkyne-containing chlorosulfate derivatives | researchgate.netnih.gov |

| Conditions | Mild thermal conditions; no additional reagents or catalysts required. | researchgate.netnih.gov |

| Process | Complex cascade reaction involving skeletal rearrangement. | researchgate.netnih.gov |

| Proposed Steps | Thermal elimination, ring-expansion, cationic cyclization. | researchgate.net |

| Products | Sultones | researchgate.netnih.gov |

| Significance | A novel, operationally simple, reagent-free method for direct sultone synthesis. | researchgate.netnih.gov |

Hetero-Diels-Alder Additions with Sulfur Dioxide (for Sultines)

The hetero-Diels-Alder reaction between a conjugated diene and sulfur dioxide serves as a classical method for constructing six-membered cyclic sultines (3,6-dihydro-1,2-oxathiine 2-oxides). rsc.orgnih.gov This [4+2] cycloaddition competes with the cheletropic addition that forms sulfolenes, with the hetero-Diels-Alder pathway often being kinetically favored, even with unsubstituted butadiene. nih.govacs.org

The reaction generally follows the endo Alder rule, which dictates the stereoselectivity of the addition. rsc.org For instance, the reaction of sulfur dioxide with (E)- and (Z)-4-(fluoromethylidene)-3-methylene-2,3-dihydronaphthalene yielded the first example of a crystalline sultine, allowing for detailed structural analysis. rsc.org Quantum chemical calculations have been used to understand the conformations of the resulting sultine products, revealing that hyperconjugative interactions within the sulfinyl group are responsible for anomeric effects that favor specific pseudo-chair conformations. nih.gov

Table 4: Hetero-Diels-Alder Reaction for Sultine Synthesis

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Hetero-Diels-Alder [4+2] Cycloaddition | rsc.orgnih.gov |

| Reactants | Conjugated diene and Sulfur Dioxide (SO₂) | rsc.orgnih.gov |

| Products | Cyclic sultines (e.g., 3,6-dihydro-1,2-oxathiine 2-oxides) | rsc.orgnih.gov |

| Stereoselectivity | Follows the endo Alder rule. | rsc.org |

| Conformation | Resulting sultines often adopt pseudo-chair or sofa conformations. | rsc.orgnih.gov |

| Competition | Competes with cheletropic addition which forms sulfolenes. | nih.govacs.org |

Routes Involving Thioglycolic Acid Derivatives

Thioglycolic acid and its derivatives are versatile starting materials for the construction of oxathiolane-containing heterocycles. These routes are particularly relevant in the synthesis of pharmaceutical intermediates.

A robust method for constructing the 1,3-oxathiolane (B1218472) framework utilizes sulfenyl chloride chemistry starting from acyclic precursors. nih.govacs.org This strategy has been successfully applied to develop a new, supply-centered synthesis for an oxathiolane intermediate crucial for producing high-volume antiviral drugs like Lamivudine (3TC) and Emtricitabine (FTC). nih.govacs.orgresearchgate.net

The process begins with the esterification of an alcohol, such as l-menthol, with thioglycolic acid. nih.gov The resulting thiol ester is then halogenated with a reagent like sulfuryl chloride to generate a sulfenyl chloride in situ. nih.govacs.org This reactive intermediate undergoes a regioselective 1,2-insertion into an olefin, such as vinyl acetate, to form the key sulfur-carbon bond that builds the backbone of the oxathiolane ring. nih.govacs.org Subsequent cyclization, often in water, yields the desired oxathiolane product. nih.gov This approach is advantageous as it uses low-cost, widely available starting materials like chloroacetic acid (a precursor to thioglycolic acid), vinyl acetate, and sodium thiosulfate. nih.govacs.org

Table 5: Oxathiolane Synthesis via Sulfenyl Chloride Chemistry

| Feature | Description | Reference |

|---|---|---|

| Starting Materials | Thioglycolic acid derivatives, vinyl acetate. | nih.govacs.org |

| Key Intermediate | Sulfenyl chloride, generated in situ from a thiol ester and a halogenating agent (e.g., sulfuryl chloride). | nih.govacs.org |

| Key Bond Formation | Regioselective 1,2-insertion of the sulfenyl chloride into an olefin. | nih.govacs.org |

| Final Step | Cyclization to form the oxathiolane ring. | nih.govacs.org |

| Application | Synthesis of oxathiolane intermediates for antiviral drugs (Lamivudine, Emtricitabine). | nih.govacs.orgresearchgate.net |

| Advantages | Utilizes low-cost, commodity starting materials. | nih.govacs.org |

Enzymatic catalysis offers a powerful tool for the enantioselective synthesis of chiral 1,3-oxathiolane derivatives, which are vital precursors for many pharmaceuticals. nih.govresearchgate.net Lipases, such as those from Pseudomonas fluorescens or Mucor miehei, are commonly employed for the kinetic resolution of racemic oxathiolane intermediates. nih.gov

One strategy involves the enzymatic resolution of a racemic acetoxy sulfide, where the lipase (B570770) selectively hydrolyzes one enantiomer, allowing for the separation of the desired pure enantiomer. nih.gov This enantiopure precursor can then be carried forward to synthesize the target nucleoside analogue, such as 3TC, via N-glycosylation. nih.gov Another approach is a dynamic covalent kinetic resolution (DCKR), which combines reversible hemithioacetal formation with an irreversible, lipase-catalyzed intramolecular lactonization, yielding 1,3-oxathiolan-5-ones with good conversions and enantiomeric excess. researchgate.net These chemoenzymatic methods provide an efficient pathway to optically pure building blocks that are essential for developing stereochemically defined drugs. nih.govresearchgate.net

Table 6: Enzymatic Approaches to 1,3-Oxathiolane Synthesis

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Enzymes, typically lipases (e.g., from Pseudomonas fluorescens, Mucor miehei, Trichosporon laibachii). | nih.govresearchgate.net |

| Process | Kinetic resolution or Dynamic Covalent Kinetic Resolution (DCKR). | nih.govresearchgate.net |

| Substrates | Racemic oxathiolane derivatives (e.g., esters, acetoxy sulfides) or aldehydes and thiols for DCKR. | nih.govresearchgate.net |

| Goal | Enantioselective synthesis to obtain optically pure oxathiolane precursors. | nih.govresearchgate.net |

| Application | Synthesis of chiral intermediates for antiviral nucleoside analogues like 3TC. | nih.gov |

Oxidative Ring-Expansion of Thiophene (B33073) 1,1-Dioxides (for Dihydro-oxathiines)

The synthesis of dihydro-oxathiine-2,2-dioxides, six-membered cyclic sultones, can be conceptualized through a pathway originating from thiophene 1,1-dioxides. Thiophene 1,1-dioxides are versatile building blocks in organic synthesis. utexas.edu They are typically prepared by the oxidation of the corresponding thiophenes, often using reagents like peracids or dimethyldioxirane. utexas.edu Due to the loss of aromaticity, these compounds are highly reactive and readily participate in various cycloaddition reactions, acting as either dienes or dienophiles. utexas.edu

While a direct one-step oxidative ring-expansion of thiophene 1,1-dioxides to dihydro-oxathiines is not a commonly reported transformation, a multi-step sequence involving a Diels-Alder reaction followed by oxidative cleavage can be envisioned. In this hypothetical pathway, the thiophene 1,1-dioxide would first undergo a [4+2] cycloaddition with a suitable dienophile. The resulting bicyclic adduct could then be subjected to ozonolysis or other oxidative cleavage methods to break the carbon-carbon double bond derived from the dienophile. Subsequent intramolecular cyclization of the resulting dicarbonyl or carboxyl-sulfonic acid intermediate could then lead to the formation of a dihydro-oxathiine-2,2-dioxide derivative. The feasibility and outcome of such a sequence would be highly dependent on the substitution pattern of the thiophene 1,1-dioxide and the dienophile used.

Control of Stereochemistry in 1,2-Oxathiolane (B15487274) Systems

The development of stereoselective methods for the synthesis of chiral 1,2-oxathiolane systems is crucial for their application in areas such as asymmetric synthesis and medicinal chemistry. Two powerful strategies for achieving stereocontrol are dynamic kinetic resolution and asymmetric induction in cyclization reactions.

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a powerful tool for the synthesis of enantiomerically pure compounds from a racemic starting material in theoretically 100% yield. su.se This strategy combines a rapid, in situ racemization of the starting material with a highly enantioselective reaction, allowing for the conversion of the entire racemic mixture into a single enantiomer of the product. su.se

In the context of synthesizing chiral 1,2-oxathiolan-5-one, 2,2-dioxides, a DKR approach could be applied to a racemic precursor such as a β-hydroxy-γ-sulfonic acid or its corresponding ester. The process would involve a lipase or another suitable enzyme to selectively catalyze the lactonization of one enantiomer of the hydroxy acid. Simultaneously, a transition metal catalyst, often based on ruthenium or other metals, would facilitate the racemization of the non-reacting enantiomer of the starting material. This ensures a continuous supply of the reactive enantiomer, driving the reaction towards a single, enantiomerically enriched sultone.

| Starting Material | Racemization Catalyst | Enzyme | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Racemic δ-hydroxy esters | Ruthenium catalyst | Lipase | Chiral δ-lactones | Up to 99% | Up to 92% | nih.gov |

| Racemic 5-hydroxy-2(5H)-furanones | - (in situ mutarotation) | Lipase PS | Enantiopure 5-acetoxy-2(5H)-furanones | High | 100% conversion | ru.nl |

| Racemic 1-phenylethanol | Shvo complex / Ruthenium catalyst | Candida antarctica lipase B (CALB) | (R)-1-phenylethyl acetate | >99% | Quantitative | su.se |

| Racemic 2-hydroxybiaryls | - (in situ atropisomerization) | Lipase | Enantiomerically enriched biaryl esters | 89-98% | 91-99% | osaka-u.ac.jpresearchgate.net |

Asymmetric Induction in Cyclization Reactions

Asymmetric induction in cyclization reactions provides another powerful avenue for the synthesis of chiral 1,2-oxathiolane systems. nih.gov This approach relies on the influence of a chiral element, which can be part of the substrate, a reagent, or a catalyst, to direct the formation of one enantiomer or diastereomer of the cyclic product over the other. nih.gov

For the synthesis of 1,2-oxathiolan-5-one, 2,2-dioxides, asymmetric induction can be achieved through several mechanisms:

Substrate-controlled cyclization: A chiral center already present in the acyclic precursor can direct the stereochemical outcome of the cyclization. For example, the intramolecular cyclization of an enantiomerically pure haloalkanesulfonic acid or a hydroxyalkanesulfonic acid can proceed with high diastereoselectivity, with the existing stereocenter dictating the configuration of the newly formed stereocenter in the sultone ring.

Reagent-controlled cyclization: A chiral reagent can be used to effect a stereoselective cyclization of a prochiral substrate. For instance, the use of a chiral base to deprotonate and initiate the cyclization of a haloalkanesulfonate could lead to an enantiomerically enriched product.

Catalyst-controlled cyclization: A chiral catalyst can create a chiral environment around the substrate, favoring the formation of one enantiomer of the product. This is a highly attractive approach as only a substoichiometric amount of the chiral catalyst is required. For example, a chiral Lewis acid or a chiral organocatalyst could be employed to catalyze the intramolecular cyclization of a suitable precursor to a 1,2-oxathiolan-5-one, 2,2-dioxide.

The following table presents examples of asymmetric cyclization reactions used to generate chiral heterocyclic compounds, illustrating the principles that could be applied to the synthesis of chiral 1,2-oxathiolane systems.

| Substrate | Chiral Influence | Reaction Type | Product | Stereoselectivity | Reference |

| Carbanions adjacent to sulfones, sulfoxides, and phosphonates | Chiral oxazolidinone precursor | Intramolecular cyclization | Functionalized γ and δ lactams | High yields | nih.gov |

| Hydroperoxyacetal | Stereospecific intramolecular alkylation | Intramolecular alkylation | Dioxane propionate (B1217596) core | High stereospecificity | nih.gov |

| Racemic 4-hydroxy[2.2]paracyclophane | Chiral isothiourea catalyst | Kinetic resolution via acylation | Enantioenriched (Rp)-4-hydroxy[2.2]paracyclophane and (Sp)-ester | s-factor of 20 | beilstein-journals.org |

Reactivity and Mechanistic Investigations of 1,2 Oxathiolan 5 One, 2,2 Dioxide

Ring-Opening Reactions and Associated Reactivity

The reactivity of 1,2-Oxathiolan-5-one, 2,2-dioxide and related sultones is dominated by ring-opening reactions, which can proceed through several mechanistic pathways. These reactions are fundamental to the synthetic utility of this class of compounds.

While 1,2-Oxathiolan-5-one, 2,2-dioxide is a sultone (a cyclic sulfonate ester), the reactivity of the analogous sultines (cyclic sulfinate esters) provides valuable insight into the behavior of the sulfur-oxygen bond. In sultines, the S-O bond is susceptible to cleavage under various conditions. For instance, thermal or photochemical activation can lead to the extrusion of sulfur monoxide (SO), generating a diradical intermediate that can subsequently undergo a variety of rearrangements or cyclization reactions. The nature of the substituents on the sultine ring significantly influences the course of these reactions.

The γ-sultone ring of 1,2-Oxathiolan-5-one, 2,2-dioxide is susceptible to nucleophilic attack. This reactivity is a cornerstone of its synthetic applications. Nucleophiles can attack either the carbonyl carbon or the carbon atom adjacent to the sulfonate group. Attack at the carbonyl carbon typically leads to the opening of the lactone ring, preserving the sulfonate moiety.

However, a more synthetically versatile reaction involves nucleophilic attack at the α-carbon (C5), leading to the cleavage of the C-O bond and the formation of a sulfonate-containing product. This pathway is particularly favored with soft nucleophiles. The strained nature of the five-membered ring contributes to the driving force for this ring-opening reaction. For example, the reaction of γ-sultones with various nucleophiles results in the formation of γ-substituted sulfonic acids or their derivatives.

A study on the diastereoselective hydrolysis of α,γ-substituted γ-sultones demonstrated that refluxing in an aqueous acetone (B3395972) solution for an extended period leads to the corresponding sulfonic acids. acs.org These can then be converted to their methyl sulfonate esters in high yields. acs.org This highlights the utility of nucleophilic ring-opening in generating functionalized sulfonates. acs.org

Table 1: Nucleophilic Ring-Opening of α,γ-Substituted γ-Sultones

| Starting Sultone | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|

| Diastereo- and enantiomerically pure sultone (26.1) | H2O–acetone (1:2), reflux, 3 days | Sulfonic acid (26.2) | Not specified |

Under certain conditions, γ-sultones can undergo intramolecular rearrangements to form highly reactive episulfonium ion (thiiranium ion) intermediates. This transformation typically occurs under the influence of strong acids or Lewis acids. The rearrangement is initiated by the protonation or coordination of a Lewis acid to the oxygen atom of the sulfonate group, making it a better leaving group. Subsequent intramolecular nucleophilic attack by the sulfur atom on the adjacent carbon atom leads to the formation of the three-membered episulfonium ring and the expulsion of the sulfonate group. These episulfonium ions are potent electrophiles and readily react with nucleophiles, leading to a variety of ring-opened products.

While not directly involving 1,2-Oxathiolan-5-one, 2,2-dioxide, the ring transformations of the related 1,2-oxathiole ring system offer insights into the potential reactivity of the sulfur-containing heterocycle. 1,2-Oxathioles can undergo a range of transformations, including cycloadditions, rearrangements, and ring-contractions, often driven by the release of ring strain and the formation of more stable products. These reactions underscore the diverse reactivity patterns available to sulfur-containing five-membered rings.

Electrophilic Transformations

In addition to nucleophilic reactions, the 1,2-Oxathiolan-5-one, 2,2-dioxide framework can be modified to undergo electrophilic transformations, particularly through the introduction of an enamine functionality.

The introduction of an amino group at the β-position of the γ-sultone ring, forming a β-amino-γ-sultone, can lead to the formation of a reactive enamine system through tautomerization. Enamines are well-established as potent nucleophiles in organic synthesis due to the electron-donating nature of the nitrogen atom, which increases the electron density of the double bond. wikipedia.orgyoutube.commakingmolecules.com

The enamine tautomer of a β-amino-γ-sultone would be expected to react with various electrophiles at the α-carbon. masterorganicchemistry.com This reactivity is analogous to the well-documented alkylation and acylation reactions of enamines derived from ketones and aldehydes. wikipedia.orgmasterorganicchemistry.com The electrophilic attack on the enamine would result in the formation of an iminium ion intermediate, which can then be hydrolyzed to afford an α-substituted-β-keto-γ-sultone. The reactivity of such an enamine system would be influenced by factors such as the nature of the nitrogen substituents and the reaction conditions. wikipedia.org

Table 2: General Reactivity of Enamines

| Reactant | Reaction Type | Product |

|---|---|---|

| Enamine | Alkylation with haloalkanes | α-Alkylated ketone/aldehyde (after hydrolysis) |

| Enamine | Acylation | α-Acylated ketone/aldehyde (after hydrolysis) |

Reactions with Carbonyl Electrophiles and Isocyanates

The reactivity of 1,2-oxathiolan-5-one, 2,2-dioxide and its derivatives towards carbonyl electrophiles and isocyanates is a subject of interest in synthetic chemistry. Studies on closely related systems, such as 4-amino-5H-1,2-oxathiole-2,2-dioxide, reveal that these compounds can undergo electrophilic reactions at multiple sites. acs.org The reaction outcomes are often dependent on the specific electrophile and the reaction conditions employed. acs.org

In the case of isocyanates, which are characterized by the -N=C=O functional group, they are known to react with nucleophiles. wikipedia.org While direct studies on 1,2-oxathiolan-5-one, 2,2-dioxide are limited, the presence of the active methylene (B1212753) group adjacent to the sulfonyl group suggests potential for reactivity. The reaction of chlorosulphonyl isocyanate with cyclic dienes has been shown to yield β-lactams through a [2+2] cycloaddition, indicating the susceptibility of isocyanates to form cyclic adducts. rsc.org

The general reaction of sulfones with aldehydes and ketones can lead to a variety of condensation products. nih.gov For instance, the condensation of dimethyl sulfone with 2-methylcyclohexanone (B44802) yields 1,2-dimethylenecyclohexane. nih.gov These findings suggest that under appropriate basic conditions, the enolate of 1,2-oxathiolan-5-one, 2,2-dioxide could potentially react with aldehydes and ketones.

Table 1: Reactivity of Related Sulfonyl Compounds with Carbonyl Electrophiles and Isocyanates

| Sulfonyl Compound | Electrophile | Product Type | Reference |

| 4-Amino-5H-1,2-oxathiole-2,2-dioxide | Acyl chlorides, Isocyanates, Aldehydes | Products of electrophilic reaction at C-3 and 4-amino positions | acs.org |

| Dimethyl sulfone | 2-Methylcyclohexanone | Diene (1,2-dimethylenecyclohexane) | nih.gov |

| Chlorosulphonyl isocyanate | Cyclohexadienes | β-Lactam | rsc.org |

Halogenation (Bromination, Iodination) Pathways

The halogenation of 1,2-oxathiolan-5-one, 2,2-dioxide, which can be considered a type of β-ketosulfone due to the influence of the sulfonyl group on the adjacent methylene, is expected to proceed at the α-carbon. The mechanism of α-halogenation of ketones can occur under both acidic and basic conditions. youtube.comlibretexts.org In acidic media, the reaction proceeds through an enol intermediate, while in basic media, an enolate is the reactive species. libretexts.orgwikipedia.org

For β-ketosulfones, halogenation is a known transformation. The electron-withdrawing sulfonyl group increases the acidity of the α-protons, facilitating enolate formation and subsequent reaction with halogens. wikipedia.org Studies on the halogenation of α,β-unsaturated ketones have shown that selective halogenation can be achieved at the saturated α-carbon. wikipedia.org

In the case of β-halo-α,β-unsaturated γ-sultones (4-halo-1,2-oxathiole 2,2-dioxides), the presence of a halogen at the β-position influences the reactivity. These compounds can undergo facile ring-opening reactions when treated with soft nucleophiles like iodide. nih.gov The β-bromo analogues exhibit similar reactivity, although the halophilic ring-opening is not observed. nih.gov This highlights the influence of the specific halogen on the reaction pathway.

Nitrosation Reactions

The active methylene group in 1,2-oxathiolan-5-one, 2,2-dioxide, activated by the adjacent sulfonyl and carbonyl groups, is a potential site for C-nitrosation. The mechanism would likely involve the formation of an enolate under basic conditions, which would then act as a nucleophile towards the nitrosating agent. The nitrosation process is generally favored at an acidic pH to generate the active nitrosating species, but very low pH can be less effective due to protonation of the reacting amine (or in this case, the enolate precursor). nih.gov

Radical Chemistry and Photoreactivity

Photolysis and Thermolysis

The study of photochemical and thermal reactions of γ-sultones provides insight into their stability and potential for rearrangement or fragmentation. While specific photolysis studies on 1,2-oxathiolan-5-one, 2,2-dioxide are not detailed in the available literature, related γ-sultones are known to be potential skin sensitizers, a property that can sometimes be linked to photochemical reactivity. cir-safety.orgcosmeticsandtoiletries.com

Thermolysis of related sulfur-containing heterocycles has been investigated. For example, the flash thermolysis of 1,2-oxathiolan 2-oxides (γ-sultines) leads to the formation of cyclopropanes and alkenes. This suggests that under thermal stress, the ring system of γ-sultones could also undergo fragmentation and rearrangement pathways.

Radical Addition Reactions

Radical reactions offer a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.com Sulfones can participate in radical reactions, acting as precursors to sulfonyl radicals or undergoing reactions at adjacent positions. iomcworld.com The generation of radical intermediates from cyclic sulfones has been documented, often involving single-electron transfer processes. mdpi.comnih.gov

While specific studies on radical addition to the 1,2-oxathiolan-5-one, 2,2-dioxide ring are not explicitly detailed, the general principles of radical chemistry suggest potential pathways. Radical species could add to the carbon-carbon double bond if an unsaturated derivative were formed, or potentially abstract a hydrogen atom from the α-carbon to initiate further reactions. The development of radical cyclization methods for the synthesis of γ-sultine derivatives from activated alkenes highlights the potential for radical-mediated transformations within this class of heterocycles. researchgate.net

Reactions with Organometallic and Ylide Reagents

The carbonyl group within the 1,2-oxathiolan-5-one, 2,2-dioxide ring is a prime target for nucleophilic attack by organometallic and ylide reagents.

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles that readily add to carbonyl compounds. masterorganicchemistry.comlibretexts.orgwikipedia.orgchemguide.co.ukmasterorganicchemistry.com The reaction of a Grignard or organolithium reagent with the ester-like carbonyl of 1,2-oxathiolan-5-one, 2,2-dioxide would be expected to proceed via nucleophilic acyl substitution. This would likely lead to ring-opening of the sultone. The initial addition of the organometallic reagent would form a tetrahedral intermediate, which could then collapse to open the ring and, after an acidic workup, yield a β-keto sulfonate or a related derivative. wikipedia.orgmasterorganicchemistry.com It is also possible that a second equivalent of the organometallic reagent could react with the newly formed ketone, leading to a tertiary alcohol after workup. masterorganicchemistry.com

Ylide Reagents: The Wittig reaction, which utilizes phosphorus ylides (Ph₃P=CHR), is a cornerstone of organic synthesis for the conversion of aldehydes and ketones to alkenes. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.comlibretexts.org The reaction proceeds through the formation of a four-membered oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. wikipedia.orgmasterorganicchemistry.com The application of a Wittig reagent to the carbonyl group of 1,2-oxathiolan-5-one, 2,2-dioxide would be expected to yield an exocyclic double bond at the 5-position of the ring. However, the stability of the sultone ring under the basic conditions often used for generating non-stabilized ylides would need to be considered. Stabilized ylides, which are less basic, might be more suitable for this transformation. Recent research has also explored the reactivity of Wittig reagents with other electrophilic sulfur species, such as sulfenic acids. nih.gov

Table 2: Predicted Reactivity with Organometallic and Ylide Reagents

| Reagent Type | Expected Reaction | Potential Product(s) | Reference (General Reactivity) |

| Grignard Reagent (RMgX) | Nucleophilic Acyl Addition/Ring Opening | β-Hydroxy sulfonate, Tertiary alcohol | masterorganicchemistry.comchemguide.co.uk |

| Organolithium Reagent (RLi) | Nucleophilic Acyl Addition/Ring Opening | β-Hydroxy sulfonate, Tertiary alcohol | libretexts.orgwikipedia.org |

| Phosphorus Ylide (Ph₃P=CHR) | Wittig Reaction | 5-Alkylidene-1,2-oxathiolan-2,2-dioxide | organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com |

Reactivity with Wittig Reagents

Detailed studies on the reaction of 1,2-Oxathiolan-5-one, 2,2-dioxide with Wittig reagents are not extensively documented in peer-reviewed literature. However, the reactivity of a related compound, 5,5-dimethyl-1,2-oxathiolan-4-one 2,2-dioxide, has been explored. This provides a potential, albeit indirect, model for the reactivity of the title compound. The reaction of the dimethylated analogue with a Wittig reagent resulted in the formation of a stable phosphonium (B103445) betaine, rather than the expected olefinic product. This outcome suggests that the electrophilic character of the carbonyl group in this class of compounds can lead to nucleophilic attack by the ylide, but the subsequent steps of the standard Wittig olefination may be hindered or diverted to alternative reaction pathways.

Reactions with Transition-Metal Complexes

Currently, there is a notable absence of published research specifically detailing the reactions of 1,2-Oxathiolan-5-one, 2,2-dioxide with transition-metal complexes. The potential for this compound to act as a ligand or substrate in transition-metal-catalyzed transformations remains an open area for investigation. General principles of organometallic chemistry suggest that the oxygen and sulfur heteroatoms could coordinate to a metal center, potentially activating the ring towards various transformations. However, without experimental data, any proposed reactivity remains speculative.

Reaction Kinetics and Mechanisms

A comprehensive understanding of the reaction kinetics and mechanisms involving 1,2-Oxathiolan-5-one, 2,2-dioxide is yet to be established due to a lack of specific studies.

Mechanistic Rationale for Cascade Reactions

The involvement of 1,2-Oxathiolan-5-one, 2,2-dioxide in cascade reactions has not been explicitly described in the scientific literature. Cascade reactions, which involve a series of intramolecular transformations initiated by a single event, often rely on the strategic placement of reactive functional groups. The strained five-membered ring of 1,2-Oxathiolan-5-one, 2,2-dioxide, containing both a lactone and a cyclic sulfonate, could theoretically serve as an initiator for such a sequence upon ring-opening. For instance, nucleophilic attack at the carbonyl carbon could trigger a cascade involving the sulfonate as a leaving group. A study on the ring-opening polymerization of a related compound, 5,5-diethyl-1,3,2-dioxathiolan-4-one-2-oxide, demonstrated a primary ring scission to form a reactive intermediate that subsequently propagates. This suggests that ring-opening is a key mechanistic step, though the specific pathways for 1,2-Oxathiolan-5-one, 2,2-dioxide in a cascade context have not been elucidated.

Pathways of Decomposition and Stability under Chromatographic Conditions

Specific studies detailing the decomposition pathways and stability of 1,2-Oxathiolan-5-one, 2,2-dioxide under various chromatographic conditions are not available. The stability of sulfonate esters in general can be variable. For instance, isopropyl sulfonates are known to be sensitive to acidic conditions and can be unstable during chromatography, while isobutyl sulfonates show greater stability to acid but are more susceptible to nucleophilic cleavage. Given that 1,2-Oxathiolan-5-one, 2,2-dioxide is a cyclic sulfonate ester (a sultone), its stability during chromatographic separation would likely be influenced by the nature of the stationary phase (e.g., silica (B1680970) gel's acidity) and the mobile phase composition. The presence of the lactone functionality introduces an additional site of potential reactivity, particularly towards hydrolysis if water is present in the chromatographic system. Without dedicated stability studies, predictions about its behavior during analysis remain theoretical.

Computational and Theoretical Studies on 1,2 Oxathiolan 5 One, 2,2 Dioxide

Quantum Mechanical Investigations of Reaction Mechanisms

There is no publicly available research that models the reaction mechanisms of 1,2-Oxathiolan-5-one, 2,2-dioxide at a quantum mechanical level. Such studies are crucial for understanding how this molecule interacts with other chemical species, predicting reaction outcomes, and designing new synthetic pathways.

Modeling Nucleophilic Attack Pathways (e.g., Ammonia)

The nucleophilic attack on the carbonyl carbon or the sulfur atom of the sulfonate group is a probable and important reaction pathway for 1,2-Oxathiolan-5-one, 2,2-dioxide. A computational study modeling the approach of a nucleophile like ammonia (B1221849) would provide invaluable insights into the reaction's feasibility, transition state energies, and the regioselectivity of the attack. However, no such specific modeling for this compound has been reported in the scientific literature. General principles of nucleophilic substitution reactions suggest that ammonia would attack the electrophilic centers of the molecule, but without specific calculations, the precise mechanism and energetics remain speculative.

Analysis of Electronic and Geometrical Features of Reactive Intermediates

A quantum mechanical analysis would allow for the characterization of the electronic and geometric features of any transient intermediates formed during a reaction. For instance, in a reaction with ammonia, a tetrahedral intermediate would likely be formed at the carbonyl carbon. Detailed information about its bond lengths, bond angles, and charge distribution would be critical for a complete understanding of the reaction profile. At present, this information is not available for 1,2-Oxathiolan-5-one, 2,2-dioxide.

Density Functional Theory (DFT) Calculations

DFT has emerged as a powerful and widely used method for studying the electronic structure and properties of molecules. However, specific DFT studies focused on 1,2-Oxathiolan-5-one, 2,2-dioxide are not found in the current body of scientific literature.

Conformational Analysis and Stability Predictions

The five-membered ring of 1,2-Oxathiolan-5-one, 2,2-dioxide can adopt various conformations, such as envelope and twist forms. A DFT-based conformational analysis would identify the most stable conformers and the energy barriers between them. This information is fundamental to understanding the molecule's reactivity and its interactions in different environments. Without dedicated studies, the preferred conformation and its relative stability remain undetermined.

Studies on Charge Transfer Interactions

Charge transfer interactions play a significant role in many chemical and biological processes. DFT calculations can quantify the extent of charge transfer between different parts of a molecule or between interacting molecules. For 1,2-Oxathiolan-5-one, 2,2-dioxide, understanding intramolecular charge distribution and how it changes upon interaction with other species is key to predicting its behavior. This area of its computational chemistry is currently unexplored.

Spectroscopic Property Predictions and Validation

Computational methods are frequently used to predict spectroscopic properties like NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. These predictions can aid in the interpretation of experimental data and the structural elucidation of new compounds. For 1,2-Oxathiolan-5-one, 2,2-dioxide, while experimental spectroscopic data likely exists in various databases, there are no published studies where these properties have been computationally predicted and validated against experimental results. Such a study would provide a valuable benchmark for the accuracy of different computational methods for this class of compounds.

Computational Estimation of NMR Chemical Shifts (¹H and ¹³C)

Typically, the calculation of NMR chemical shifts for organic molecules is performed using quantum mechanical methods, most notably Density Functional Theory (DFT). The Gauge-Including Atomic Orbital (GIAO) method is one of the most common and reliable approaches for calculating isotropic magnetic shielding tensors, which are then converted into chemical shifts.

A general workflow for the computational estimation of NMR spectra involves:

Geometry Optimization: The first step is to obtain an accurate three-dimensional structure of the molecule. This is usually achieved by optimizing the molecular geometry using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d,p) or larger).

NMR Calculation: Using the optimized geometry, the NMR shielding constants are calculated at a higher level of theory or with a larger basis set to improve accuracy. The GIAO method is applied at this stage.

Chemical Shift Referencing: The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) using a reference compound, typically tetramethylsilane (B1202638) (TMS). The chemical shift is calculated using the formula: δ = σ_ref - σ_calc.

Although specific calculated data for 1,2-Oxathiolan-5-one, 2,2-dioxide is not published, experimental ¹H NMR data is available and can serve as a benchmark for future computational studies.

Table 1: Experimentally Observed ¹H NMR Chemical Shifts for a Related Compound, 1,2-Oxathiolane (B15487274), 2,2-dioxide

| Proton | Chemical Shift (ppm) |

| H-3 | 3.5 |

| H-4 | 2.4 |

| H-5 | 4.0 |

Note: This table is based on experimental data for a closely related compound and is provided for illustrative purposes. Specific computational data for 1,2-Oxathiolan-5-one, 2,2-dioxide is not available in the cited sources.

Theoretical Prediction of Infrared (IR) and Raman Spectra

Theoretical calculations are also instrumental in predicting vibrational spectra, such as Infrared (IR) and Raman. These predictions can aid in the interpretation of experimental spectra and the assignment of vibrational modes to specific molecular motions.

The process for calculating theoretical IR and Raman spectra mirrors that of NMR predictions:

Geometry Optimization: An accurate optimized geometry is the prerequisite for vibrational frequency calculations.

Frequency Calculation: At the same level of theory used for optimization, the harmonic vibrational frequencies are calculated. This involves computing the second derivatives of the energy with respect to the nuclear coordinates. The output provides the frequencies of the normal modes of vibration.

Intensity and Activity Calculation: Along with the frequencies, the IR intensities and Raman activities are also calculated, which are essential for plotting the theoretical spectra.

Scaling Factors: It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and the approximate nature of the theoretical methods. This improves the agreement with experimental data.

While dedicated theoretical IR and Raman spectra for 1,2-Oxathiolan-5-one, 2,2-dioxide are not found in the reviewed literature, such studies would provide valuable information on the vibrational characteristics of the sultone ring and the carbonyl group.

Exploration of Reactivity Differences and Energetic Landscapes

Computational studies are particularly insightful for exploring the reactivity of molecules. A study on the closely related 4-amino-5H-1,2-oxathiole-2,2-dioxide system provides a framework for understanding the reactivity of such heterocyclic compounds. nih.gov

This research highlights that both the C-3 and the 4-amino positions of the β-amino-γ-sultone system can undergo electrophilic reactions, with the outcome being dependent on the electrophile and reaction conditions. nih.gov Furthermore, nucleophilic attack by amines was observed to occur at the C-4 position, but this was dependent on the substitution at the C-5 position. nih.gov

A key finding from the computational analysis of this system was the role of conformational changes in dictating reactivity. A comparative study between spiranic and non-spiranic substrates revealed that conformational changes in reaction intermediates are responsible for observed differences in reactivity. nih.gov These conformational adjustments were found to increase the electron density at the N-4 and C-3 atoms of the enaminic system. nih.gov This, in turn, is predicted to enhance the reactivity of spiranic substrates towards electrophiles, a prediction that was supported by experimental data. nih.gov

These findings suggest that the energetic landscape of reactions involving 1,2-Oxathiolan-5-one, 2,2-dioxide and its derivatives is complex, with subtle conformational preferences playing a significant role in determining the reaction pathways and product distributions. Computational modeling of transition states and reaction intermediates would be invaluable in mapping out these energetic landscapes and providing a deeper understanding of the factors controlling the reactivity of this class of compounds.

Applications in Organic Synthesis and Medicinal Chemistry

Strategic Role as Versatile Synthons and Chemical Intermediates

The reactivity of 1,2-Oxathiolan-5-one, 2,2-dioxide is characterized by its susceptibility to nucleophilic attack at multiple sites, primarily the carbonyl carbon of the anhydride (B1165640) and the carbon atom adjacent to the sulfonate ester. This dual reactivity forms the basis of its utility as a bifunctional synthon.

Bifunctional Character in Multicomponent Reactions